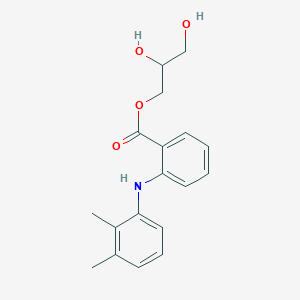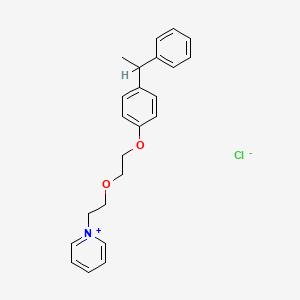
10,11-Dihydro-N,5-dimethyl-5H-dibenz(b,f)azepin-10-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10,11-Dihydro-N,5-dimethyl-5H-dibenz(b,f)azepin-10-amine hydrochloride is a tricyclic compound known for its significant role in medicinal chemistry. It is commonly used as an antidepressant and is known for its ability to inhibit the reuptake of serotonin and norepinephrine, making it effective in treating various mood disorders .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 10,11-Dihydro-N,5-dimethyl-5H-dibenz(b,f)azepin-10-amine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5H-dibenz(b,f)azepine with dimethylamine in the presence of a reducing agent .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The process involves the use of solvents and catalysts to facilitate the reaction and subsequent purification steps to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
10,11-Dihydro-N,5-dimethyl-5H-dibenz(b,f)azepin-10-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: Common in the presence of halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Typically involves oxidizing agents like hydrogen peroxide or peracids.
Reduction: Often uses reducing agents such as lithium aluminum hydride.
Substitution: Can be facilitated by halogenating agents like chlorine or bromine.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced amines, and substituted derivatives, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
10,11-Dihydro-N,5-dimethyl-5H-dibenz(b,f)azepin-10-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its effects on neurotransmitter systems.
Medicine: Primarily used as an antidepressant and for the treatment of other mood disorders.
Industry: Employed in the development of new pharmaceuticals and as a standard in analytical chemistry
Mecanismo De Acción
The compound exerts its effects by inhibiting the reuptake of serotonin and norepinephrine, thereby increasing their levels in the synaptic cleft. This action is mediated through its binding to the serotonin and norepinephrine transporters, preventing the reabsorption of these neurotransmitters into the presynaptic neuron .
Comparación Con Compuestos Similares
Similar Compounds
- Imipramine hydrochloride
- Desipramine hydrochloride
- Amitriptyline hydrochloride
Uniqueness
10,11-Dihydro-N,5-dimethyl-5H-dibenz(b,f)azepin-10-amine hydrochloride is unique due to its specific tricyclic structure, which imparts distinct pharmacological properties. Compared to similar compounds, it has a balanced effect on both serotonin and norepinephrine reuptake inhibition, making it versatile in treating various mood disorders .
Propiedades
Número CAS |
21737-55-3 |
|---|---|
Fórmula molecular |
C16H19ClN2 |
Peso molecular |
274.79 g/mol |
Nombre IUPAC |
N,11-dimethyl-5,6-dihydrobenzo[b][1]benzazepin-5-amine;hydrochloride |
InChI |
InChI=1S/C16H18N2.ClH/c1-17-14-11-12-7-3-5-9-15(12)18(2)16-10-6-4-8-13(14)16;/h3-10,14,17H,11H2,1-2H3;1H |
Clave InChI |
BCPGMBBFDXZUKD-UHFFFAOYSA-N |
SMILES canónico |
CNC1CC2=CC=CC=C2N(C3=CC=CC=C13)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



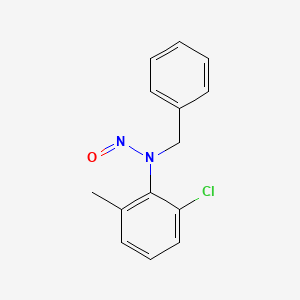
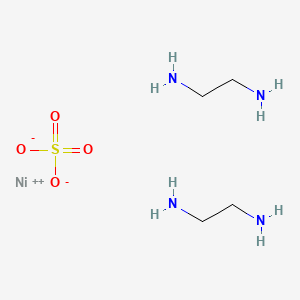

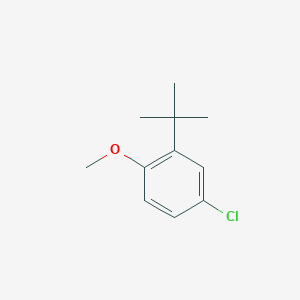

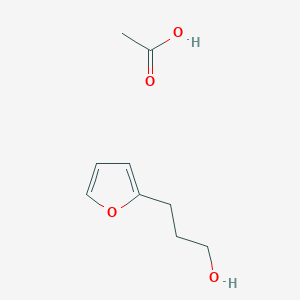
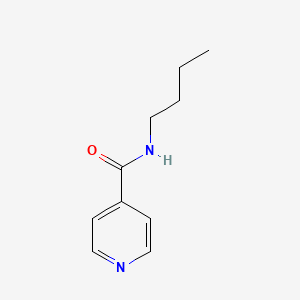
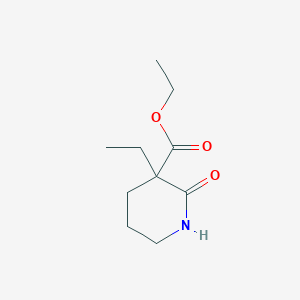
![Trimethyl[(trimethylsilyl)methoxy]silane](/img/structure/B14719264.png)
